molecular formula C23H23N3O4S B2490710 N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-79-6

N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2490710
CAS No.: 899961-79-6
M. Wt: 437.51
InChI Key: NXYJBLRQNJSQGJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Biological Activity

N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

  • Formation of the Benzofuro-Pyrimidine Core : The compound is synthesized through a multi-step process that begins with the formation of the benzofuro-pyrimidine structure. This is achieved via condensation reactions involving appropriate precursors.
  • Thioether Formation : The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol compound reacts with the intermediate to form a thioether linkage.
  • Final Acetamide Functionalization : The final step involves attaching the acetamide group to yield the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. For instance, compounds containing the 4(3H)-quinazolinone ring system have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Activity

The compound's structural features suggest potential COX-2 inhibitory activity. A related study indicated that derivatives with similar structures exhibited COX-2 inhibition rates up to 47.1% at specific concentrations . This activity is crucial for developing anti-inflammatory drugs as COX-2 plays a significant role in inflammatory processes.

Antimicrobial Properties

Preliminary data suggest that derivatives of this compound may also possess antimicrobial properties. Research indicates that compounds with similar thioether linkages have shown activity against various bacterial strains .

Data Table: Biological Activities

Activity TypeCompound StructureEffectivenessReference
Anticancer4(3H)-quinazolinone derivativesSignificant antiproliferative
COX-2 Inhibition4(3H)-quinazolinone analogsUp to 47.1% inhibition
AntimicrobialThioether-linked compoundsEffective against multiple strains

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results identified several candidates with promising activity against tumor growth, including those structurally related to N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide .
  • Inflammation Models : In vivo studies utilizing animal models of inflammation demonstrated that compounds with similar structures significantly reduced inflammatory markers and pain responses, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-12-26-22(28)21-20(16-9-5-7-11-18(16)30-21)25-23(26)31-14-19(27)24-13-15-8-4-6-10-17(15)29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYJBLRQNJSQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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